molecular formula C16H10FNO2 B5385787 4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid

Cat. No.: B5385787
M. Wt: 267.25 g/mol
InChI Key: TZGIHPPVHIPVBE-ZROIWOOFSA-N
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Description

4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between 4-fluorobenzaldehyde and malononitrile in the presence of a base such as piperidine.

    Coupling Reaction: The ethenyl intermediate is then coupled with 4-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in its binding affinity and specificity towards enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid can be compared with similar compounds such as:

    4-(4-Fluorophenyl)benzoic acid: This compound lacks the cyano group and ethenyl linkage, making it less versatile in certain chemical reactions.

    4-Cyano-2-fluorobenzoic acid: This compound has a different substitution pattern, which affects its chemical reactivity and applications.

    4-(4-Morpholinyl)benzoic acid:

Properties

IUPAC Name

4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-15-7-1-11(2-8-15)9-14(10-18)12-3-5-13(6-4-12)16(19)20/h1-9H,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGIHPPVHIPVBE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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